molecular formula C12H15NO3 B1583602 N-(2-methoxy-5-methylphenyl)-3-oxobutanamide CAS No. 85968-72-5

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

Cat. No.: B1583602
CAS No.: 85968-72-5
M. Wt: 221.25 g/mol
InChI Key: BZKDEDRZTISGLD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Research Applications and Value This compound belongs to the class of beta-ketoamides, which are significant in organic chemistry due to their multiple functional groups that allow for diverse chemical transformations . Beta-ketoamide derivatives are widely utilized as key intermediates and synthons for constructing various heterocyclic compounds and complex molecular architectures, with applications in medicinal chemistry and materials science . The specific structure of this compound, featuring a methoxy and a methyl group on the phenyl ring, is designed to influence the compound's reactivity and physical properties, making it a valuable scaffold for probing structure-activity relationships and developing new synthetic methodologies . While the precise mechanism of action for this specific compound is dependent on the research context, beta-ketoamides can participate in various reactions. They are known to undergo transformations such as oxidation, reduction, and nucleophilic substitution, which are fundamental in organic synthesis . Researchers can use this compound as a building block to prepare more complex molecules for applications in pharmaceutical and agrochemical research. Handling and Safety For safe handling, please refer to the associated Safety Data Sheet (SDS). This product is for research use only.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-4-5-11(16-3)10(6-8)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKDEDRZTISGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976315
Record name N-(2-Methoxy-5-methylphenyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85968-72-5, 6084-69-1
Record name 85968-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methoxy-5-methylphenyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-methoxy-5-methylphenyl)-3-oxobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 219.25 g/mol

This compound features a methoxy group and a methyl group on the phenyl ring, contributing to its unique biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific enzymes and proteins. The key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
  • Protein Binding : Its structure allows it to bind effectively to target proteins, altering their activity and function.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that this compound showed significant inhibition of the enzyme galactokinase (GALK1), which is crucial in galactose metabolism. The compound exhibited an IC50 value of approximately 7.69 μM against human GALK1, indicating its potential as a therapeutic agent for conditions like classic galactosemia .
  • Cytotoxic Effects :
    • Research indicated that derivatives of this compound displayed cytotoxic effects against various cancer cell lines. For instance, analogs were tested against mouse TLX5 lymphoma cells with IC50 values ranging from 1.5 μM to over 100 μM, depending on structural modifications .
  • Antimicrobial Activity :
    • The compound's derivatives were evaluated for antimicrobial properties against several bacterial strains. Results showed promising inhibitory effects, particularly with compounds that had additional functional groups enhancing their activity .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameIC50 (μM)Biological Activity
N-(2-Methoxyphenyl)-3-oxobutanamide10Moderate enzyme inhibition
N-(2-Methylphenyl)-3-oxobutanamide15Lower cytotoxicity
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide7.69Strong GALK1 inhibition

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide, highlighting substituent variations and their implications:

Compound Name Substituents Key Applications Synthesis Methods Notable Properties References
This compound 2-methoxy, 5-methylphenyl Intermediate for dihydropyrimidinones, pyrimidines Microwave-assisted condensation, Yb(OTf)3 catalysis Enhanced electron density due to methoxy group; moderate solubility in polar solvents
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c) 2-methylphenyl, dithiolane ring Not specified (likely heterocyclic synthesis) Conventional condensation NMR δ 8.08 (s, 1H, H-Ph); MS [M+H]+ 294.1; higher lipophilicity due to dithiolane
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide 2-chloro, 5-(trifluoromethyl)phenyl Pesticide intermediate, agrochemicals Industrial-scale synthesis High electronegativity; GHS hazard classification; 99% purity (industrial grade)
N-(4-Methylphenyl)-3-oxobutanamide 4-methylphenyl Pigment synthesis (C.I. Pigment Yellow 55, Orange 63) Acid-catalyzed condensation Improved thermal stability; used in paints/inks
2-[(E)-(2-Methoxy-5-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide 2-methoxy-5-nitrophenyl, diazenyl linkage Potential dye or bioactive compound Diazotization and coupling Nitro group enhances UV absorption; possible antimicrobial activity

Industrial and Regulatory Considerations

  • Toxicity and Handling :
    • Halogenated analogs (e.g., N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide) require stringent safety protocols due to GHS hazards, whereas methoxy/methyl-substituted derivatives are less toxic .
  • Regulatory Status :
    • REACH regulations apply to this compound derivatives produced above 1 ton/year, with specific tonnage limits for intermediates like N-(2-methoxyphenyl)-3-oxobutanamide .

Preparation Methods

General Synthetic Approach

The synthesis of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide typically involves the reaction of 2-methoxy-5-methylaniline (the amine component) with an acetoacetyl equivalent, forming the acetoacetamide linkage. The key step is the nucleophilic attack of the aniline nitrogen on an electrophilic acetoacetyl precursor, often acetylketene or its stable equivalent.

Preparation via Reaction with 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD)

A highly efficient and green synthetic protocol has been reported for preparing acetoacetamides, including this compound, using 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) as a stable acetylketene precursor in aqueous medium.

Key reaction features:

  • Reagents: 2-methoxy-5-methylaniline and TMD.
  • Solvent: Water, providing an environmentally benign medium.
  • Conditions: Refluxing the mixture in water or microwave heating at controlled temperatures (~150 °C).
  • Mechanism: TMD thermally decomposes to generate acetylketene, which is trapped by the amine to form the acetoacetamide.
  • Advantages: High yields (typically 80-90%), mild reaction conditions, and no need for organic solvents or chromatographic purification in many cases.

Typical procedure:

  • Add 1.5 equivalents of TMD to a boiling aqueous suspension of the aniline derivative.
  • Stir vigorously in an open flask for 2.5 hours.
  • Cool the reaction mixture and add a sub-stoichiometric amount of dilute HCl (0.8 equiv) to promote crystallization and solubilize impurities.
  • Isolate the product by filtration as crystalline solid.

Yields and purity:

  • Yields are generally excellent (up to 84% or higher).
  • Products are often sufficiently pure for spectroscopic analysis without further purification.

Alternative Methods and Conditions

  • Conventional Heating in Organic Solvents: Earlier methods involved refluxing the amine and acetylketene precursors in toluene, xylene, or THF, sometimes with additives like sodium acetate. These methods often required longer reaction times and chromatographic purification due to side products such as dehydrated dimers (e.g., 4-pyridones).

  • Microwave-Assisted Synthesis: Microwave irradiation allows rapid heating and can reduce reaction times to minutes while maintaining good yields and selectivity.

  • Solvent-Free or Mixed Solvent Systems: Some protocols explore solvent-free conditions or mixed solvents to enhance reaction rates or selectivity.

Monitoring and Purification

  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor the progress of the reaction and confirm completion.

  • Purification: The aqueous method often yields products that crystallize directly from the reaction mixture. When necessary, column chromatography using ethyl acetate or recrystallization can be employed to enhance purity.

Summary Table of Preparation Methods

Method Reagents Solvent Conditions Yield (%) Notes
Aqueous reflux with TMD 2-methoxy-5-methylaniline + TMD Water Reflux 2.5 h + HCl workup 80-90 Green, mild, no chromatography needed
Microwave heating with TMD Same as above Water 150 °C, 3 min ~85 Rapid, efficient
Reflux in toluene/xylene Aniline + TMD Toluene, xylene Reflux 24 h Variable Requires chromatography, side products
Reflux in THF + NaOAc Aniline + TMD + NaOAc THF Reflux 24 h Moderate Longer reaction, purification needed

Research Findings and Considerations

  • The use of TMD as an acetylketene precursor is advantageous due to its stability and ability to generate acetylketene in situ under mild conditions.

  • Water as a reaction medium, despite the hydrophobic nature of substrates, offers benefits such as reduced environmental impact and simplified workup.

  • The reaction is tolerant of various substituents on the aniline ring, including electron-donating and sterically hindered groups, although strongly electron-withdrawing groups (e.g., p-nitroaniline) may lead to hydrolysis or lower yields.

  • Microwave-assisted synthesis provides a rapid alternative to conventional heating, maintaining high yield and purity.

  • The acetoacetamide products are key intermediates for further synthetic transformations, including multicomponent reactions such as the Biginelli reaction, which can yield pharmacologically active dihydropyrimidines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxy-5-methylphenyl)-3-oxobutanamide
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N-(2-methoxy-5-methylphenyl)-3-oxobutanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.